molecular formula C24H17BrO7 B3026160 CAY10731

CAY10731

Cat. No.: B3026160
M. Wt: 497.3 g/mol
InChI Key: XOUSDCPPGSMKQF-UHFFFAOYSA-N
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Description

Carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester (CAS: 2119597-33-8), commercially known as CAY10731 (H2S Probe), is a fluorescent probe designed for detecting hydrogen sulfide (H2S) levels in biological systems. Its molecular formula is C₂₄H₁₇BrO₇, with a molecular weight of 497.3 g/mol . The compound exhibits excitation/emission maxima at 485/535 nm, typical of xanthene-based fluorophores. It is supplied as a solid with ≥95% purity, soluble in DMSO or DMF, and stored at -20°C to maintain stability .

The spiroxanthene core structure enables strong fluorescence upon activation, while the 2-bromoethyl carbonate ester acts as a reactive moiety for H2S detection. The bromine atom facilitates nucleophilic substitution by H2S, triggering fluorescence enhancement—a mechanism critical for its application in live-cell imaging and H2S quantification .

Properties

IUPAC Name

2-bromoethyl (6'-methoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17BrO7/c1-28-14-6-8-18-20(12-14)31-21-13-15(30-23(27)29-11-10-25)7-9-19(21)24(18)17-5-3-2-4-16(17)22(26)32-24/h2-9,12-13H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUSDCPPGSMKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)OCCBr)C5=CC=CC=C5C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17BrO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

CAY10731 undergoes specific types of reactions, including oxidation, reduction, and substitution. Here are some key points:

    Oxidation: this compound can be oxidized under certain conditions.

    Reduction: It may participate in reduction reactions.

    Substitution: The compound can undergo substitution reactions, although specific reagents and conditions are not widely documented.

Major products resulting from these reactions remain unspecified.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential use in drug development due to its ability to interact with biological targets. Its spirocyclic structure is particularly noteworthy as it can influence pharmacological properties such as bioavailability and receptor binding affinity.

  • Case Study : Research has shown that similar spiro compounds exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The synthesis of derivatives from this compound could lead to novel anticancer agents.

Photophysical Studies

The presence of methoxy and bromine substituents in the structure allows for interesting photophysical properties, making it a candidate for studies in fluorescence and photochemistry.

  • Application : The compound can be used as a fluorescent probe in biological imaging, providing insights into cellular processes by tracking its distribution and activity within living organisms.

Organic Synthesis

Carbonic acid esters are vital intermediates in organic synthesis, particularly in the preparation of complex molecules.

  • Synthesis Pathways : The compound can serve as a building block for synthesizing other functionalized organic compounds through reactions such as nucleophilic substitution and esterification.

Mechanism of Action

The exact mechanism by which CAY10731 exerts its effects remains an active area of research. It likely involves interactions with molecular targets and specific pathways, but further studies are needed for a comprehensive understanding.

Biological Activity

Carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester (CAS No. 2119597-33-8) is a synthetic compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Bromoethyl group : Imparts reactivity and potential for biological interaction.
  • Methoxy group : Enhances solubility and may influence pharmacokinetics.
  • Spiro structure : Contributes to its unique three-dimensional conformation, which can affect its binding to biological targets.

Molecular Formula

C19H18BrO4C_{19}H_{18}BrO_4

Molecular Weight

Br:79.904 g mol,C:12.011 g mol,H:1.008 g mol,O:15.999 g molBr:79.904\text{ g mol},C:12.011\text{ g mol},H:1.008\text{ g mol},O:15.999\text{ g mol}

The biological activity of carbonic acid, 2-bromoethyl 6'-methoxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-yl ester is hypothesized to involve multiple mechanisms:

  • Antioxidant Activity : The compound may act as a free radical scavenger, protecting cells from oxidative stress.
  • Enzyme Inhibition : Preliminary studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could affect cellular proliferation and apoptosis.
  • Cell Signaling Modulation : The compound might interact with cell signaling pathways, influencing gene expression related to cell growth and differentiation.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Breast Cancer Cell Lines (MCF-7) : Showed significant reduction in viability at concentrations above 10 µM.
  • Lung Cancer Cell Lines (A549) : Indicated a dose-dependent decrease in cell proliferation.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Properties :
    • Researchers observed that treatment with the compound led to increased apoptosis in MCF-7 cells, correlating with upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2.
  • Neuroprotective Effects :
    • In a model of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal cell death, suggesting potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Key Observations:

Functional Group Variations: this compound features a 2-bromoethyl carbonate group, enabling H2S-specific reactivity. In contrast, 6-FAM derivatives (e.g., 3301-79-9) utilize carboxylic acid groups for conjugation to biomolecules .

Photophysical Properties :

  • This compound’s emission (535 nm) is redshifted compared to 6-FAM (521 nm), likely due to the electron-donating methoxy group stabilizing the excited state .
  • Fluorinated derivatives (e.g., 198139-51-4) exhibit altered excitation/emission profiles due to fluorine’s electronegativity, improving resistance to photobleaching .

Solubility and Stability :

  • This compound’s solubility in DMSO/DMF aligns with intracellular probe requirements, whereas 6-FAM ’s carboxylic acid group enhances water solubility for aqueous applications .

Reactivity and Mechanism Comparison

  • H2S Probes : this compound relies on bromine displacement by H2S, releasing a fluorescent product. This contrasts with probes like WSP-1 or GYY4137 , which use azide or persulfide groups for H2S detection .
  • NM-3 (), an isocoumarin, lacks fluorescence but synergizes with radiotherapy by inhibiting angiogenesis—a divergent application from this compound’s diagnostic role .

Toxicity and Biocompatibility

  • 6-FAM derivatives are generally non-toxic in vitro but require functionalization (e.g., succinimidyl esters) to minimize non-specific binding .

Q & A

Q. What are the established synthetic routes for preparing this spiroxanthene-derived compound?

The synthesis typically involves multi-step organic reactions, including:

  • Condensation : Isobenzofuranone derivatives are condensed with xanthene derivatives under controlled acidic or basic conditions .
  • Functionalization : Bromoethyl groups are introduced via alkylation using 1,2-dibromoethane or similar reagents. Methoxy groups are added via nucleophilic substitution with methylating agents (e.g., methyl iodide) .
  • Oxidation/Reduction : Key intermediates are oxidized (e.g., using KMnO₄) or reduced (e.g., NaBH₄) to achieve the desired stereochemistry and spirocyclic structure . Critical Note : Reaction yields vary significantly (30–70%) depending on solvent polarity and temperature .

Q. How is purity assessed for this compound, and what analytical methods are recommended?

  • HPLC : Baseline separation (≥90% purity) using C18 columns with acetonitrile/water gradients .
  • UV/Vis Spectroscopy : Characteristic absorbance at λmax ~492 nm (ε ~80,000 M⁻¹cm⁻¹) confirms the xanthene fluorophore .
  • Mass Spectrometry : ESI-MS in negative ion mode detects the molecular ion [M–H]⁻ at m/z 822.95 .

Q. What are the primary challenges in stabilizing this compound during storage?

  • Hydrolysis Sensitivity : The ester bond is prone to hydrolysis in aqueous media. Store at –20°C in anhydrous DMSO or DMF .
  • Light Sensitivity : Protect from UV light to prevent photodegradation of the xanthene core .

Advanced Research Questions

Q. How can conflicting data on fluorescence quantum yield (Φ) be resolved?

Discrepancies in Φ values (e.g., 0.3–0.6) arise from:

  • Solvent Effects : Polar solvents (e.g., water) enhance fluorescence via reduced non-radiative decay .
  • pH Dependency : The spirocyclic structure undergoes ring-opening at pH >7, altering Φ. Use buffered solutions (pH 6–7) for consistency .
  • Instrument Calibration : Normalize measurements against fluorescein (Φ = 0.93 in 0.1 M NaOH) .

Q. What strategies optimize the compound’s cell permeability for live-cell imaging?

  • Esterase-Resistant Modifications : Replace the bromoethyl group with acetoxymethyl (AM) esters, which are cleaved intracellularly .
  • PEGylation : Introduce polyethylene glycol (PEG) chains to enhance solubility and reduce aggregation .
  • Co-loading with Permeabilizers : Use pluronic F-127 or saponin to transiently disrupt membranes .

Q. How does the bromoethyl substituent influence reactivity in cross-coupling reactions?

The bromoethyl group enables:

  • Nucleophilic Substitution : Reaction with thiols (e.g., glutathione) for thioether conjugation .
  • Click Chemistry : Azide-alkyne cycloaddition when paired with azidopropyl derivatives (e.g., CAS 510758-23-3) . Caution : Steric hindrance from the spiroxanthene core may limit reaction efficiency. Pre-activate with Cu(I) catalysts .

Methodological Considerations

Q. How to troubleshoot low yields in the final alkylation step?

  • Temperature Control : Maintain <40°C to avoid β-elimination side reactions .
  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity in biphasic systems .
  • Byproduct Analysis : Monitor for dehydrohalogenation products (e.g., vinyl ethers) via GC-MS .

Q. What computational tools predict the compound’s electronic properties?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model HOMO-LUMO gaps and absorption spectra .
  • Molecular Dynamics : Simulate solvent interactions to explain fluorescence quenching in hydrophobic environments .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

  • Toxicity : Avoid inhalation/contact; LD50 (oral, rat) >2000 mg/kg, but mutagenicity data are lacking .
  • Spill Management : Neutralize with activated charcoal in fume hoods. Avoid aqueous solutions to prevent hydrolysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.